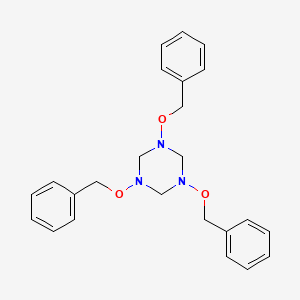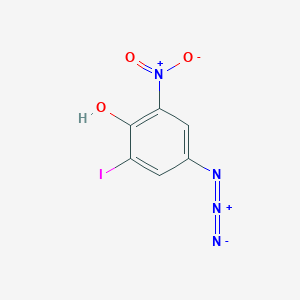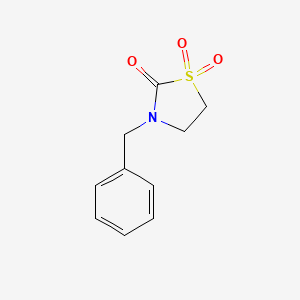
3-Benzyl-1,3-thiazolidin-2-one 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-1,3-thiazolidin-2-one 1,1-dioxide is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidine motifs are five-membered rings containing sulfur and nitrogen atoms, which are known for their diverse biological activities. The presence of sulfur in these compounds enhances their pharmacological properties, making them valuable in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1,3-thiazolidin-2-one 1,1-dioxide typically involves the reaction of amino alcohols with carbon disulfide in the presence of aqueous sodium hydroxide to form thiazolidine-2-thiones. This intermediate is then oxidized using potassium permanganate under phase-transfer conditions in the presence of benzoic acid .
Industrial Production Methods
Industrial production methods for thiazolidine derivatives often employ green chemistry approaches to improve yield, selectivity, and purity. Techniques such as microwave irradiation, sonochemistry, and nanoparticle-catalyzed synthesis are commonly used to achieve efficient and environmentally friendly production .
Análisis De Reacciones Químicas
Types of Reactions
3-Benzyl-1,3-thiazolidin-2-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different oxidation states.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Brominated thiazolidine compounds.
Aplicaciones Científicas De Investigación
3-Benzyl-1,3-thiazolidin-2-one 1,1-dioxide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Benzyl-1,3-thiazolidin-2-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, thiazolidine derivatives are known to stimulate the peroxisome proliferator-activated receptor gamma (PPARγ) receptor, which plays a role in antidiabetic activity. Additionally, these compounds can inhibit cytoplasmic Mur ligase enzymes, contributing to their antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
1,3-thiazolidin-2-one: Another thiazolidine derivative with similar biological activities.
3-Benzyl-2-phenyl-1,3-thiazolidin-4-one: Shares structural similarities and exhibits comparable pharmacological properties.
(3Z)-1-Benzyl-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one: A complex thiazolidine derivative with unique biological activities.
Uniqueness
3-Benzyl-1,3-thiazolidin-2-one 1,1-dioxide stands out due to its diverse range of biological activities and its potential for use in various scientific research fields. Its ability to undergo multiple types of chemical reactions and its effectiveness in different applications make it a highly valuable compound in both academic and industrial settings .
Propiedades
Número CAS |
92014-77-2 |
|---|---|
Fórmula molecular |
C10H11NO3S |
Peso molecular |
225.27 g/mol |
Nombre IUPAC |
3-benzyl-1,1-dioxo-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C10H11NO3S/c12-10-11(6-7-15(10,13)14)8-9-4-2-1-3-5-9/h1-5H,6-8H2 |
Clave InChI |
JACQRRDDSFGBLH-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)C(=O)N1CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dimethyl-3-(triethylgermyl)-3-[(trimethylsilyl)oxy]butanamide](/img/structure/B14346227.png)
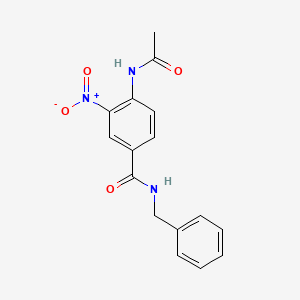

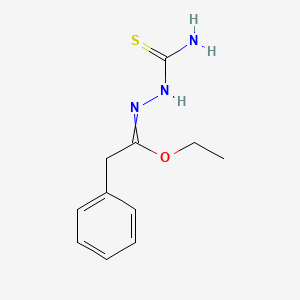
![(1Z)-1-{[4-(Diethylamino)phenyl]imino}-1H-isoindol-3-amine](/img/structure/B14346251.png)

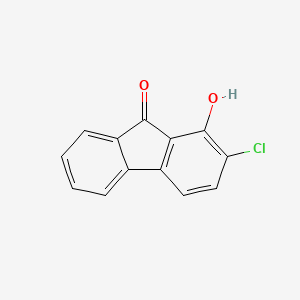
![2-[Bis(methylsulfanyl)methylidene]-1-(2-methylprop-2-en-1-yl)cyclohexan-1-ol](/img/structure/B14346272.png)

